3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine
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Overview
Description
3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine: is a synthetic nucleoside analog. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to the 3’-hydroxyl group of 2’-deoxyuridine, and a prop-2-en-1-yl group attached to the 5-position of the uracil base. These modifications enhance the compound’s stability and lipophilicity, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine typically involves multiple steps:
Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group of 2’-deoxyuridine is protected using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and a suitable solvent like dimethylformamide (DMF) or methylene chloride.
Alkylation at the 5-Position: The 5-position of the uracil base is alkylated with prop-2-en-1-yl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, OsO4
Reducing Agents: LiAlH4, NaBH4
Deprotection Reagents: TBAF, acidic conditions (e.g., acetic acid/water mixture)
Major Products:
Oxidation Products: Oxidized derivatives of the prop-2-en-1-yl group
Reduction Products: Reduced forms of the uracil base or the prop-2-en-1-yl group
Deprotected Products: Free hydroxyl group at the 3’-position
Scientific Research Applications
Chemistry:
Protecting Group: The tert-butyl(dimethyl)silyl group serves as a protecting group for hydroxyl functionalities during multi-step organic syntheses.
Biology:
Nucleoside Analog: This compound can be used as a nucleoside analog in studies involving DNA synthesis and repair mechanisms.
Medicine:
Antiviral Research: Modified nucleosides like 3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine are investigated for their potential antiviral properties.
Industry:
Pharmaceutical Development: The compound’s stability and lipophilicity make it a candidate for drug development and formulation studies.
Mechanism of Action
The mechanism of action of 3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine involves its incorporation into DNA or RNA strands during nucleic acid synthesis. The presence of the tert-butyl(dimethyl)silyl group enhances the compound’s stability, while the prop-2-en-1-yl group may interact with specific molecular targets, potentially inhibiting viral replication or affecting cellular processes .
Comparison with Similar Compounds
3’-O-[tert-Butyl(dimethyl)silyl]thymidine: Similar structure with a thymine base instead of uracil.
2’-Deoxy-5-prop-2-en-1-yluridine: Lacks the tert-butyl(dimethyl)silyl group, making it less stable.
3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxyuridine: Lacks the prop-2-en-1-yl group, affecting its lipophilicity.
Uniqueness: 3’-O-[tert-Butyl(dimethyl)silyl]-2’-deoxy-5-prop-2-en-1-yluridine stands out due to the combined presence of the tert-butyl(dimethyl)silyl and prop-2-en-1-yl groups, which enhance its stability and lipophilicity, making it a versatile compound for various research applications .
Properties
CAS No. |
492452-95-6 |
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Molecular Formula |
C18H30N2O5Si |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H30N2O5Si/c1-7-8-12-10-20(17(23)19-16(12)22)15-9-13(14(11-21)24-15)25-26(5,6)18(2,3)4/h7,10,13-15,21H,1,8-9,11H2,2-6H3,(H,19,22,23)/t13-,14+,15+/m0/s1 |
InChI Key |
XTDZFDYAGDZPKU-RRFJBIMHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CC=C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)CC=C |
Origin of Product |
United States |
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